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Cat. No.: B148537

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl Rhodamine B Chloride (R18) is a lipophilic fluorescent probe widely utilized in live
cell imaging to investigate membrane dynamics.[1][2] Its amphipathic nature allows for easy
incorporation into the lipid bilayer of cellular and viral membranes. The defining characteristic of
R18 is its fluorescence self-quenching at high concentrations.[2] This property is reversible
upon dilution, making it an invaluable tool for studying membrane fusion events, where the
probe's dispersal through a larger membrane area leads to a significant increase in
fluorescence intensity, a phenomenon known as dequenching.[2][3][4] Beyond fusion assays,
R18 is also a reliable marker for general plasma membrane staining and for tracking the
dynamics of specific phospholipids within living cells.[5][6]

This document provides detailed application notes and protocols for the use of Octadecyl
Rhodamine B Chloride in live cell imaging, with a focus on membrane staining, membrane
fusion assays, and lipid trafficking studies.

Physicochemical Properties and Spectral Data

Proper handling and storage of R18 are crucial for its performance. It is a dark solid that is
soluble in ethanol (EtOH) and dimethyl sulfoxide (DMSO). For long-term storage, it should be
kept at -20°C and protected from light.[2]
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Property Value Source
Molecular Weight 731.50 g/mol [2]
Excitation Maximum

556 nm [2]
(Methanol)
Emission Maximum (Methanol) 578 nm [2]
Excitation Maximum (Triton X-

565 nm [7]
100)
Emission Maximum (Triton X-

585 nm [7]
100)
Critical Aggregation

9areg 14 nM [7]

Concentration (CAC)

Application 1: General Live Cell Membrane Staining

R18 can be used to label the plasma membrane of live cells for visualization of cell morphology
and dynamics. At low concentrations, the probe will incorporate into the outer leaflet of the
plasma membrane with minimal self-quenching, providing a bright and stable fluorescent
signal.

Experimental Protocol: Live Cell Membrane Staining

This protocol is a general guideline and may require optimization for specific cell types and
experimental conditions.

Materials:

e Octadecyl Rhodamine B Chloride (R18)

e Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
 Live-cell imaging medium (e.g., phenol red-free DMEM)

* Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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e Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
Procedure:

e Prepare R18 Stock Solution: Dissolve R18 in DMSO or EtOH to a final concentration of 1
mM. Store the stock solution at -20°C, protected from light.

e Prepare Staining Solution: On the day of the experiment, dilute the 1 mM R18 stock solution
in pre-warmed live-cell imaging medium to a final working concentration of 1-5 uM. The
optimal concentration should be determined empirically for each cell type to achieve bright
staining with low background.

o Cell Preparation: Grow cells to the desired confluency on imaging dishes. Before staining,
aspirate the culture medium and wash the cells once with pre-warmed PBS or HBSS.

e Staining: Add the R18 staining solution to the cells and incubate for 15-30 minutes at 37°C in
a CO2 incubator.

» Washing: After incubation, gently aspirate the staining solution and wash the cells two to
three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce
background fluorescence.

e Imaging: Image the cells immediately using a fluorescence microscope equipped with
appropriate filters for Rhodamine (Excitation/Emission: ~560/590 nm). For long-term
imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
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Workflow for live cell membrane staining with R18.

Application 2: Membrane Fusion Assays

The fluorescence dequenching property of R18 is extensively used to monitor membrane
fusion events in real-time. This is particularly valuable in virology to study the fusion of
enveloped viruses with host cell membranes.

Principle of R18 Fluorescence Dequenching Assay

The assay is based on the principle that when R18 is incorporated into a membrane at a high
surface density (typically 5-10 mol%), its fluorescence is self-quenched. Upon fusion of the
R18-labeled membrane (e.g., a virus) with an unlabeled target membrane (e.g., a host cell), the
probe dilutes into the larger fused membrane. This dilution relieves the self-quenching,
resulting in a measurable increase in fluorescence intensity. The rate and extent of this
dequenching are proportional to the rate and extent of membrane fusion.
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Principle of R18 fluorescence dequenching in membrane fusion.

Experimental Protocol: Virus-Cell Fusion Assay

This protocol provides a framework for studying the fusion of an enveloped virus with cultured
cells.
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Materials:

» Purified enveloped virus

e R18

e Ethanol

o Cultured cells susceptible to viral infection

o Live-cell imaging medium

e PBS

o Microplate reader with fluorescence detection capabilities or a fluorescence microscope
Procedure:

e Virus Labeling:

[¢]

Resuspend the purified virus in PBS.
o Prepare a 1 mM stock solution of R18 in ethanol.

o Add the R18 stock solution to the virus suspension to achieve a final concentration that
results in 5-10 mol% of R18 relative to the viral lipid content. The final ethanol
concentration should not exceed 1% (v/v).

o Incubate the mixture for 1 hour at room temperature with gentle agitation, protected from
light.

o Remove unincorporated R18 by methods such as gel filtration or centrifugation.
e Fusion Assay:
o Plate target cells in a 96-well black-walled imaging plate and grow to confluency.

o Wash the cells with pre-warmed PBS.
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o Add the R18-labeled virus to the cells and allow it to bind, typically by incubating at 4°C for

30-60 minutes.

o Wash away unbound virus with cold PBS.

o Add pre-warmed live-cell imaging medium to the wells.

o Initiate fusion by shifting the temperature to 37°C. For pH-dependent viruses, use a pre-

warmed acidic medium to trigger fusion.

o Monitor the increase in fluorescence intensity over time using a plate reader (Ex/Em:

~560/590 nm).

o Data Analysis:

o To determine the percentage of fusion, the maximum fluorescence (100% dequenching)

needs to be measured. This is achieved by adding a detergent, such as 1% Triton X-100,

to the wells at the end of the experiment to completely disperse the R18.[3]

o The percentage of fusion at a given time point (t) can be calculated using the following
formula: % Fusion = [(F(t) - F(0)) / (F(max) - F(0))] * 100 Where F(t) is the fluorescence at
time t, F(0) is the initial fluorescence, and F(max) is the maximum fluorescence after

detergent lysis.

Parameter Recommended Value

Source

R18 Labeling Concentration o
5-10 mol% of total viral lipid

[8]

(Virus)

Incubation Time for Labeling 1 hour at room temperature
Incubation Temperature for 37°C (or as required for the 8]
Fusion virus)

Detergent for Maximum _
) 1% Triton X-100
Dequenching

[3]

Observed Dequenching (RSV
in HEp-2 cells)

~35% in 1 hour at 37°C

[8]
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Application 3: Tracking Lipid Trafficking

Recent studies have demonstrated that R18 can be used as a probe to monitor the dynamics
and transport of specific phospholipids, particularly phosphatidylethanolamine (PE).[5][6] The
internalization and subsequent trafficking of R18 can provide insights into non-vesicular lipid
transport pathways.

Cellular Pathway of R18 Internalization and Trafficking

In Saccharomyces cerevisiae, R18 internalization is dependent on PE.[5][6] After entering the
cell, R18 is transported to the endoplasmic reticulum (ER) via non-vesicular transport.[5][6] It
can then be delivered to vacuoles through autophagy. Interestingly, R18 is not terminally
retained in vacuoles but can be exported and redirected to endosomes.[5][6] This dynamic
trafficking highlights R18's potential as a tool to study lipid homeostasis.
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PE-dependent internalization and trafficking of R18.
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Experimental Protocol: Monitoring R18 Trafficking

This protocol provides a basic framework for observing the internalization and trafficking of R18
in live cells.

Materials:
e Same as for General Live Cell Membrane Staining.
o Confocal microscope for detailed subcellular imaging.
Procedure:
e Cell Preparation and Staining:
o Culture cells on glass-bottom dishes suitable for high-resolution imaging.

o Prepare a working solution of R18 at a low concentration (e.g., 1 uM) in a serum-free
medium. The presence of serum can affect R18 uptake.

o Wash the cells with a serum-free medium.

o Incubate the cells with the R18 staining solution for a short period (e.g., 5-10 minutes) at
37°C to primarily label the plasma membrane.

e Chase and Imaging:

o After the initial labeling, wash the cells with a pre-warmed complete medium (containing
serum) to remove excess R18 and initiate the chase period.

o Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to track the
internalization and redistribution of R18 from the plasma membrane to intracellular
compartments.

o Use a confocal microscope to obtain optical sections and clearly visualize the localization
of R18 within different organelles. Co-staining with organelle-specific markers can be
performed to identify the compartments where R18 accumulates.
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Troubleshooting

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Issue

Possible Cause

Suggested Solution

No or Weak Signal

- Low dye concentration-
Inefficient labeling-

Photobleaching

- Increase R18 concentration
or incubation time.- Ensure
proper storage and handling of
R18.- Minimize exposure to
excitation light; use an anti-
fade reagent for fixed-cell
imaging.[9][10]

High Background

- Incomplete removal of

unbound dye- Dye aggregation

- Increase the number and
duration of washing steps.-
Prepare fresh staining solution
and ensure the R18
concentration is below its CAC
in the final staining volume.[7]
Use phenol red-free medium

for imaging.[11]

Cell Toxicity/Death

- High dye concentration-
Prolonged incubation-

Phototoxicity

- Perform a titration to find the
lowest effective R18
concentration.- Reduce the
incubation time.- Use the
lowest possible laser power
and exposure time during

imaging.[10]

Non-specific Intracellular

Staining

- Endocytosis of the labeled

membrane

- For plasma membrane-
specific imaging, perform
staining at 4°C and image
immediately after washing.- Be
aware that internalization is

expected over time in live cells.

Inconsistent Fusion Assay

Results

- Incomplete labeling of virus-
Non-specific transfer of R18-
Inaccurate determination of

F(max)

- Optimize the virus labeling
protocol.- Include control
experiments with non-
fusogenic conditions to assess
non-specific probe transfer.-

Ensure complete cell lysis with
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detergent for accurate F(max)

measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Evaluation of viral membrane fusion assays. Comparison of the octadecylrhodamine
dequenching assay with the pyrene excimer assay - PubMed [pubmed.nchbi.nlm.nih.gov]

e 2. biotium.com [biotium.com]

» 3. Alipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. mpikg.mpg.de [mpikg.mpg.de]

e 5. Monitoring phospholipid dynamics in vivo with a fluorescent dye octadecyl rhodamine B -
PubMed [pubmed.ncbi.nim.nih.gov]

¢ 6. researchgate.net [researchgate.net]
e 7. medchemexpress.com [medchemexpress.com]

o 8. Characteristics of fusion of respiratory syncytial virus with HEp-2 cells as measured by
R18 fluorescence dequenching assay - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
e 10. documents.thermofisher.com [documents.thermofisher.com]
e 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

 To cite this document: BenchChem. [Live Cell Imaging with Octadecyl Rhodamine B
Chloride: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b148537#live-cell-imaging-with-octadecyl-rhodamine-
b-chloride]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b148537?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8218197/
https://pubmed.ncbi.nlm.nih.gov/8218197/
https://biotium.com/product/octadecyl-rhodamine-b-chloride-r18/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7448229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7448229/
https://www.mpikg.mpg.de/th/people/dimova/publications/Lira%20ABLSA%2019.pdf
https://pubmed.ncbi.nlm.nih.gov/41183913/
https://pubmed.ncbi.nlm.nih.gov/41183913/
https://www.researchgate.net/publication/397089713_Monitoring_phospholipid_dynamics_in_vivo_with_a_fluorescent_dye_octadecyl_rhodamine_B
https://www.medchemexpress.com/octadecyl-rhodamine-b-chloride.html
https://pubmed.ncbi.nlm.nih.gov/1906550/
https://pubmed.ncbi.nlm.nih.gov/1906550/
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/cell-analysis-support-center/cell-imaging-support/cell-imaging-support-troubleshooting.html
https://documents.thermofisher.com/TFS-Assets/BID/brochures/5-steps-to-live-cell-imaging.pdf
https://www.creativebiolabs.net/live-cell-imaging.htm
https://www.benchchem.com/product/b148537#live-cell-imaging-with-octadecyl-rhodamine-b-chloride
https://www.benchchem.com/product/b148537#live-cell-imaging-with-octadecyl-rhodamine-b-chloride
https://www.benchchem.com/product/b148537#live-cell-imaging-with-octadecyl-rhodamine-b-chloride
https://www.benchchem.com/product/b148537#live-cell-imaging-with-octadecyl-rhodamine-b-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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